Sulfo-SNPB

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

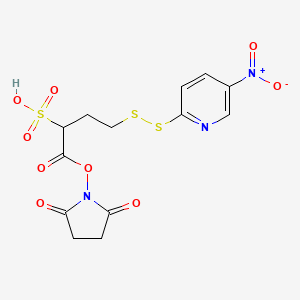

1-(2,5-dioxopyrrolidin-1-yl)oxy-4-[(5-nitropyridin-2-yl)disulfanyl]-1-oxobutane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O9S3/c17-11-3-4-12(18)15(11)25-13(19)9(28(22,23)24)5-6-26-27-10-2-1-8(7-14-10)16(20)21/h1-2,7,9H,3-6H2,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDVHPVQKVSTGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sulforaphane and its Mechanism of Action as an SHP2 Inhibitor

A Note on Terminology: The term "Sulfo-SNPB" does not correspond to a recognized chemical entity in the scientific literature. Initial research suggests this may be a non-standard nomenclature. However, extensive investigation into related sulfur-containing compounds with relevance to cellular signaling pathways has identified Sulforaphane (SFN) as a key molecule of interest, particularly in the context of SHP2 inhibition. This guide will, therefore, focus on the properties and mechanisms of Sulforaphane.

Introduction to Sulforaphane (SFN)

Sulforaphane is a naturally occurring isothiocyanate derived from the glucosinolate glucoraphanin, which is found in high concentrations in cruciferous vegetables such as broccoli and broccoli sprouts. It is a well-studied chemopreventive agent with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. One of its key mechanisms of action is the covalent modification of cysteine residues in various proteins, leading to the modulation of their function. A significant target of Sulforaphane is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).

Mechanism of Action: Sulforaphane as an SHP2 Inhibitor

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways downstream of receptor tyrosine kinases (RTKs). It is involved in regulating cell growth, differentiation, and survival. Hyperactivation of SHP2 is associated with various cancers and developmental disorders.

Sulforaphane has been identified as a direct inhibitor of SHP2. The mechanism of inhibition is multifaceted and involves the covalent modification of cysteine residues within the catalytic domain of SHP2.[1]

The proposed mechanism is a two-step process:

-

Initial Adduction: The electrophilic isothiocyanate group of Sulforaphane reacts with a cysteine thiol group in the active site of SHP2, forming a transient covalent adduct.[1]

-

Formation of an Inhibitory Disulfide Bond: A proximal cysteine thiol then mediates the removal of the SFN adduct, resulting in the formation of an intramolecular disulfide bond within the SHP2 active site. This disulfide bond locks the enzyme in an inactive conformation, thus inhibiting its phosphatase activity.[1]

This unique "adduct-release-inhibition" mechanism distinguishes Sulforaphane from traditional competitive or allosteric inhibitors.

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.231 ± 0.648 | [2] |

| A549 | Lung Cancer | 10.15 ± 5.719 | [2] |

| MCF-7 | Breast Cancer | 2.37 ± 1.18 | [2] |

| PC-3 | Prostate Cancer | 1.341 ± 0.61 | [2] |

| PANC-1 | Pancreatic Cancer | 2.377 ± 5.07 | [2] |

| HCT116 | Colon Cancer | 12.08 ± 6.64 | [2] |

Experimental Protocols

In Vitro SHP2 Phosphatase Activity Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Sulforaphane on SHP2 enzymatic activity.

Materials:

-

Recombinant human SHP2 protein

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT)

-

Sulforaphane (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Sulforaphane in the assay buffer.

-

Add a fixed amount of recombinant SHP2 to each well of the 96-well plate.

-

Add the different concentrations of Sulforaphane to the wells containing SHP2. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the interaction between Sulforaphane and SHP2.

-

Initiate the phosphatase reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a suitable reaction time (e.g., 15-60 minutes).

-

Stop the reaction (if necessary, depending on the substrate used).

-

Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of SHP2 inhibition for each Sulforaphane concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Sulforaphane concentration and fitting the data to a dose-response curve.

Immunoprecipitation of Sulforaphane-Adducted Proteins

This protocol is designed to isolate and identify proteins that are covalently modified by Sulforaphane in a cellular context.

Materials:

-

Cell culture reagents

-

Sulforaphane

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Sulforaphane adduct antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with Sulforaphane or a vehicle control for the desired time.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an anti-Sulforaphane adduct antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against SHP2 to confirm its adduction by Sulforaphane. Alternatively, the entire eluate can be subjected to mass spectrometry for the identification of all SFN-adducted proteins.

Visualizations

References

Sulfo-SNPB Linker Chemistry for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Sulfo-SNPB linker chemistry, a critical component in the design and development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its core chemical principles, mechanism of action, detailed experimental protocols for conjugation and characterization, and a review of relevant performance data.

Introduction to Antibody-Drug Conjugates and Linker Technology

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2][3][4] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently connects the payload to the antibody.[1][3]

The linker is paramount to the safety and efficacy of an ADC.[5] It must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[6] Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[7][8] Linkers are broadly categorized as non-cleavable or cleavable. This compound belongs to the cleavable linker class, utilizing a disulfide bond as a trigger for intracellular drug release.[9][10]

Core Chemistry of the this compound Linker

The this compound linker is a heterobifunctional crosslinker designed for aqueous solubility and intracellular release via reduction. Its structure incorporates several key functional moieties that dictate its utility in ADC development.

2.1 Chemical Structure and Functional Components

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables covalent conjugation to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the antibody, forming a stable amide bond.[11]

-

Disulfide Bond (-S-S-): This is the cleavable trigger. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved by the high intracellular concentrations of glutathione (B108866) (GSH), releasing the payload.[8][]

-

Nitropyridyl Group: This moiety serves as an excellent leaving group during the thiol-disulfide exchange reaction with intracellular glutathione, facilitating efficient payload release.

-

Sulfonate Group (-SO₃⁻): The "Sulfo" prefix indicates the presence of a sulfonic acid group. This highly polar, charged group imparts increased aqueous solubility to the linker, which can be advantageous during the conjugation process and can help mitigate aggregation issues with hydrophobic payloads.[11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1193111-37-3 | [9][10] |

| Molecular Formula | C₁₃H₁₃N₃O₉S₃ | [9][10] |

| Molecular Weight | 451.45 g/mol | [9][13] |

| Class | Cleavable, Disulfide-based | [9][10] |

| Reactive Groups | NHS Ester (Amine-reactive), Disulfide (Thiol-reactive) |

2.2 Mechanism of Action: Conjugation and Cleavage

The function of the this compound linker occurs in two distinct phases: the initial conjugation to the antibody and the subsequent payload release inside the target cell.

-

Conjugation: The NHS ester of this compound reacts with a lysine residue on the monoclonal antibody under mild basic conditions (pH 7.5-8.5) to form a stable amide linkage. The payload, which must contain a free thiol (-SH) group, is then conjugated to the other end of the linker via thiol-disulfide exchange.

-

Internalization and Cleavage: The resulting ADC circulates in the bloodstream, binds to its target antigen on a cancer cell, and is internalized, typically into endosomes and lysosomes.[7] The high concentration of glutathione (GSH) in the cytoplasm reduces the linker's disulfide bond, cleaving the payload from the antibody-linker complex and enabling it to exert its cytotoxic effect.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of ADCs utilizing this compound or similar disulfide linkers.

3.1 Protocol: Two-Step Antibody-Payload Conjugation

This protocol is a standard procedure for conjugating a thiol-containing payload to an antibody via an amine-reactive disulfide linker like this compound.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in phosphate-buffered saline (PBS).

-

This compound linker (MW: 451.45 g/mol ).

-

Thiol-containing payload (e.g., DM4, Thiol-MMAE).

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Buffer: PBS, pH 7.5, with 5 mM EDTA.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

-

Purification system (e.g., FPLC or HPLC).

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the Conjugation Buffer using a desalting column to remove any amine-containing buffer components (like Tris). Adjust the final concentration to 5-10 mg/mL.

-

Linker Activation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Step 1: Antibody-Linker Reaction:

-

Add a 5- to 10-fold molar excess of the dissolved this compound linker to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with Conjugation Buffer.

-

-

Step 2: Payload Conjugation:

-

Prepare a 20 mM stock solution of the thiol-containing payload in DMSO.

-

Add a 1.5- to 2-fold molar excess of the payload (relative to the amount of linker added) to the purified mAb-linker conjugate.

-

If the payload solution is acidic, adjust the pH of the reaction mixture back to ~7.0-7.5.

-

Incubate for 4-16 hours at room temperature, protected from light.

-

-

Quenching and Purification:

-

Quench any unreacted linker on the antibody by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.

-

Purify the final ADC product from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC should be stored in a formulation buffer (e.g., PBS with 5% trehalose).

-

3.2 Protocol: ADC Characterization by HIC

Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the drug-to-antibody ratio (DAR) distribution. ADCs with higher drug loads are more hydrophobic and elute later.[3]

Materials:

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

HPLC system with a UV detector.

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the purified ADC.

-

Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Monitor the chromatogram at 280 nm. Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) will be resolved.

-

Calculate the average DAR by integrating the peak areas for each species, multiplying by its DAR value, and dividing by the total peak area.

3.3 Protocol: In Vitro Cytotoxicity Assay

This assay determines the potency (IC₅₀) of the ADC on cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

96-well clear-bottom white plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Purified ADC, unconjugated mAb, and free payload.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in cell culture medium.

-

Treat the cells with the serially diluted compounds and incubate for 72-120 hours.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions and incubate for 10 minutes.

-

Measure luminescence using a plate reader.

-

Plot the cell viability versus the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Performance and Quantitative Data

While specific public data for ADCs using the this compound linker is limited, we can review representative data from ADCs employing the structurally analogous Sulfo-SPDB linker, which also relies on disulfide cleavage. The following data for a CDH6-targeting ADC with a Sulfo-SPDB-DM4 linker-payload demonstrates the typical performance expected from this class of ADCs.[14]

4.1 In Vitro Cytotoxicity

The potency of an ADC is typically evaluated against both a cell line that expresses the target antigen (antigen-positive) and one that does not (antigen-negative) to confirm target-specific killing.

Table 2: Representative In Vitro Cytotoxicity of a Disulfide-Linked ADC (Sulfo-SPDB-DM4)

| Cell Line | Target Antigen (CDH6) | ADC IC₅₀ (ng/mL) | Unconjugated mAb Activity |

| OVCAR3 | Positive | 0.3 - 0.9 | Inactive |

| A498 | Positive | 1.1 - 2.5 | Inactive |

| HEK293 | Negative | > 10,000 | Inactive |

| Data is representative and adapted from studies on CDH6-targeting Sulfo-SPDB-DM4 ADCs.[14] |

4.2 In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is assessed in vivo using mouse models bearing human tumor xenografts. Tumor volume is monitored over time following treatment.

Table 3: Representative In Vivo Efficacy of a Disulfide-Linked ADC (CDH6-Sulfo-SPDB-DM4) in an OVCAR3 Ovarian Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Outcome |

| Vehicle Control | - | 0 | Progressive Growth |

| Non-targeting Control ADC | 5 | < 20 | Progressive Growth |

| CDH6-ADC | 1.25 | ~70 | Tumor Stasis |

| CDH6-ADC | 2.5 | > 100 | Partial Regression |

| CDH6-ADC | 5.0 | > 100 | Complete Regression |

| Data is representative and adapted from studies on CDH6-targeting Sulfo-SPDB-DM4 ADCs.[14] |

The data shows that the ADC induces potent, dose-dependent anti-tumor activity, leading to complete tumor regression at the highest dose, demonstrating the efficacy of disulfide-linked payloads in a preclinical model.[14]

Payload Mechanism of Action: Maytansinoids (DM4)

The payload is the ultimate effector of an ADC's cytotoxic activity. Maytansinoids, such as DM1 and DM4, are common payloads for disulfide-linked ADCs. They are potent anti-mitotic agents that disrupt microtubule dynamics.

Upon release from the linker, maytansinoids bind to tubulin at the vinca (B1221190) alkaloid binding site. This binding inhibits the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[15]

Conclusion

The this compound linker represents a refined tool in the ADC developer's toolkit. By incorporating a water-solubilizing sulfo group with a well-established, reduction-sensitive disulfide cleavage mechanism, it offers a robust method for conjugating potent payloads to antibodies. This design aims to ensure ADC stability in circulation while facilitating efficient, targeted payload release within the high-glutathione environment of cancer cells. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound and similar disulfide-based linkers in the generation of next-generation antibody-drug conjugates with promising therapeutic potential.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. symeres.com [symeres.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | ADC Linker | 1193111-37-3 | Invivochem [invivochem.com]

- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Cleavable Disulfide Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) as targeted cancer therapeutics hinges on the critical interplay between its three core components: a monoclonal antibody for precise tumor targeting, a potent cytotoxic payload, and a chemical linker that bridges them. Among the various linker technologies, cleavable disulfide linkers have emerged as a prominent class, offering the advantage of conditional payload release within the tumor microenvironment. This guide provides a comprehensive technical overview of cleavable disulfide linkers, detailing their mechanism of action, diverse chemical structures, and the experimental protocols essential for their evaluation in ADC development.

The Core Principle: Exploiting the Redox Gradient

The efficacy of disulfide linkers is rooted in the significant difference in redox potential between the extracellular environment and the intracellular milieu. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols (e.g., cysteine at ~8-11 µM), which keeps the disulfide bond of the linker largely intact, ensuring the stability of the ADC in circulation and minimizing premature payload release that could lead to off-target toxicity.[1][2]

In stark contrast, the cytoplasm of cells, particularly rapidly proliferating tumor cells, maintains a highly reducing environment, characterized by a substantially higher concentration of glutathione (B108866) (GSH), a tripeptide thiol, estimated to be in the range of 1-10 mM.[2][] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond within the linker, leading to the release of the cytotoxic payload precisely at the site of action.[]

Mechanism of Disulfide Linker Cleavage

The cleavage of a disulfide linker is a chemical process involving thiol-disulfide exchange. Intracellular glutathione (GSH) acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of the linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload, now with a free thiol group. This payload can then exert its cytotoxic effect. The mixed disulfide can be further reduced by another molecule of GSH to regenerate the linker's thiol and form oxidized glutathione (GSSG). In some cases, intracellular enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds in xenobiotics, including ADC linkers.[4][5]

Types of Disulfide Linkers and the Importance of Steric Hindrance

To address the challenge of balancing in vivo stability with efficient intracellular cleavage, various disulfide linkers have been developed. A key strategy to enhance plasma stability is the introduction of steric hindrance around the disulfide bond.

-

Non-hindered Disulfide Linkers (e.g., SPP): Early disulfide linkers, such as those derived from N-succinimidyl 4-(2-pyridyldithio)propionate (SPP), feature a simple disulfide bond. While susceptible to intracellular cleavage, they can exhibit limited stability in circulation, leading to premature drug release.

-

Sterically Hindered Disulfide Linkers (e.g., SPDB): To improve stability, linkers with steric hindrance adjacent to the disulfide bond were developed. A prominent example is N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB), which incorporates methyl groups near the disulfide bond. This steric bulk shields the disulfide bond from unwanted reactions in the plasma, thereby increasing the ADC's half-life in circulation.[6][] Studies have shown that conjugates with more sterically hindered disulfide linkages are more stable to reductive cleavage.[6] The introduction of gem-dimethyl groups has been shown to further enhance the stability of conjugates in circulation.[8]

The choice of linker and the degree of steric hindrance are critical design parameters that need to be optimized for each specific ADC to achieve the desired therapeutic window.

Quantitative Data on Disulfide Linker Performance

The following tables summarize key quantitative data for different disulfide linkers, providing a basis for comparison in ADC development.

| Linker Type | Steric Hindrance | Plasma Half-life (t½) | Reference |

| SPDB-DM4 | Methyl groups adjacent to disulfide | ~9 days | [9] |

| Unhindered Disulfide | None | Shorter than hindered linkers | [9] |

| Linker Type | In Vitro Cytotoxicity (IC50) | Cell Line | Reference |

| Trastuzumab-SPP-DM1 | 30.0 ng/mL | BT-474 | [10] |

| Trastuzumab-DM1 (non-cleavable) | 6.0 ng/mL | BT-474 | [10] |

| Trastuzumab-SPP-DM1 | 1.8 ng/mL | KPL-4 | [10] |

| Trastuzumab-DM1 (non-cleavable) | 1.1 ng/mL | KPL-4 | [10] |

Experimental Protocols

Synthesis and Conjugation of a Disulfide-Linked ADC (Example: Trastuzumab-SPDB-DM4)

This protocol outlines the general steps for the synthesis of a maytansinoid payload with a disulfide linker and its subsequent conjugation to an antibody.

Materials:

-

Trastuzumab antibody

-

DM4 (maytansinoid payload)

-

SPDB linker (N-succinimidyl 4-(2-pyridyldithio)butanoate)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS)

-

N,N-Dimethylformamide (DMF)

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve Trastuzumab in PBS.

-

Add a molar excess of TCEP to reduce the interchain disulfide bonds of the antibody, exposing free sulfhydryl groups.

-

Incubate the reaction mixture to ensure complete reduction.

-

Remove excess TCEP using a desalting column.

-

-

Linker-Payload Synthesis (SPDB-DM4):

-

This is a multi-step organic synthesis process that involves reacting the maytansinoid DM4 with the SPDB linker. The succinimidyl ester of SPDB reacts with an appropriate functional group on DM4 to form a stable amide bond, leaving the pyridyldithio group available for reaction with the antibody's thiols.

-

-

Conjugation:

-

Add the SPDB-DM4 linker-payload dissolved in a co-solvent like DMF to the reduced antibody solution.

-

The pyridyldithio group of the linker-payload reacts with the free sulfhydryl groups on the antibody via thiol-disulfide exchange to form the ADC.

-

Control the reaction time and stoichiometry to achieve the desired drug-to-antibody ratio (DAR).

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and antibody using size-exclusion chromatography or other appropriate purification methods.

-

-

Characterization:

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic potency of the ADC.[9][13]

Materials:

-

Target cancer cell line (e.g., HER2-positive for Trastuzumab-based ADCs)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC of interest

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Replace the medium in the wells with the ADC or control solutions.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

-

ADC of interest

-

Human plasma (or plasma from other relevant species)

-

Incubator at 37°C

-

Analytical method for quantification (e.g., ELISA or LC-MS)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

Quantification:

-

ELISA-based method: Use a sandwich ELISA to quantify the concentration of intact ADC. One antibody captures the ADC, and a second antibody, conjugated to an enzyme, detects the payload.

-

LC-MS-based method: Use liquid chromatography-mass spectrometry to separate and quantify the intact ADC, different drug-loaded species, and any released payload.

-

-

Data Analysis: Plot the concentration of intact ADC over time and calculate the plasma half-life (t½) of the ADC.

In Vivo Tumor Xenograft Model for Efficacy Testing

This protocol assesses the anti-tumor efficacy of the ADC in a living organism.[13][14][15][16]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human tumor cell line that expresses the target antigen

-

ADC of interest

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (vehicle control, ADC, etc.). Administer the treatments intravenously or intraperitoneally according to the study design.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the ADC-treated groups and the control group.

Visualizing Key Processes in ADC Development

The following diagrams, generated using Graphviz, illustrate critical pathways and workflows in the development and mechanism of action of ADCs with cleavable disulfide linkers.

Conclusion

Cleavable disulfide linkers represent a powerful and versatile tool in the design of effective and safer antibody-drug conjugates. Their ability to remain stable in circulation while selectively releasing their cytotoxic payload within the reducing environment of tumor cells is a key advantage. However, the successful development of ADCs with disulfide linkers requires a thorough understanding of the structure-activity relationships, particularly the impact of steric hindrance on stability and cleavage kinetics. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of these critical parameters, ultimately contributing to the development of next-generation targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 8. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ymc.eu [ymc.eu]

- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 16. researchgate.net [researchgate.net]

The Role of Sulforaphane in Targeted Cancer Therapy: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The term "Sulfo-SNPB" does not correspond to a recognized molecule in the current scientific literature. Based on the context of targeted therapy and the prevalence of sulfur-containing compounds in this field, this guide will focus on Sulforaphane (SFN) , a well-researched isothiocyanate with significant potential in cancer therapy. It is plausible that "this compound" was a typographical error or a non-standard abbreviation. Additionally, this guide will briefly cover Sulfo-NHS-LC-Biotin , a sulfur-containing reagent used in targeted therapy research, to address any potential confusion.

Introduction to Sulforaphane (SFN) as a Targeted Therapy Agent

Sulforaphane is a naturally occurring organosulfur compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. It has garnered significant attention in cancer research due to its pleiotropic effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] SFN's ability to selectively target cancer cells while having minimal cytotoxic effects on normal cells makes it a promising candidate for targeted cancer therapy.[2]

Mechanism of Action of Sulforaphane

Sulforaphane's anticancer effects are multifaceted, primarily revolving around its ability to modulate cellular signaling pathways involved in oxidative stress response, inflammation, and cell cycle regulation.

The Nrf2 Signaling Pathway

A primary mechanism of SFN's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). SFN reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, which help to protect cells from carcinogenic insults and oxidative stress.

The TGF-β Signaling Pathway

Sulforaphane has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and contributes to fibrosis and metastasis. SFN can inhibit the TGF-β-induced transformation of fibroblasts into myofibroblasts, a key process in tumor progression and fibrosis. This is achieved, in part, by suppressing both the canonical (Smad-dependent) and non-canonical (e.g., MAPK/ERK) TGF-β signaling pathways.

Quantitative Data on Sulforaphane's Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies on Sulforaphane.

Table 1: In Vitro Cytotoxicity of Sulforaphane (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 24.11 | - | [3] |

| SUM-159 | Breast Cancer | 7.69 | - | [3] |

| KG-1a | Leukemia | 8.24 | - | [3] |

| H460 | Non-small cell lung cancer | 12 | - | [4] |

| H1299 | Non-small cell lung cancer | 8 | - | [4] |

| A549 | Non-small cell lung cancer | 10 | - | [4] |

| MCF-7 | Breast Cancer | 27.9 | 48 | [2] |

| MDA-MB-231 | Breast Cancer | 30 | 48 | [2] |

| KPL-1 | Breast Cancer | 19.1 | 48 | [5] |

| KPL-1 | Breast Cancer | 17.8 | 72 | [5] |

Table 2: Effects of Sulforaphane on Protein Expression and Activity

| Cell Line/Model | Protein/Marker | Effect | Quantitative Change | Reference |

| SCC-13 (Skin Cancer) | Bmi-1, Ezh2 | Decrease | Concentration-dependent reduction | [6] |

| SCC-13 (Skin Cancer) | H3K27me3 | Decrease | Significant reduction | [6] |

| Murine Immune Cells | NLRP3, ASC, Caspase 1, Caspase 11 | Decrease | Significant reduction at 12.5 µM | [7] |

| Murine Immune Cells | Nrf2, HO-1 | Increase | Significant up-regulation | [7] |

| Murine Immune Cells | COX-2, mPGES-1 | Decrease | Significant down-regulation | [7] |

| HeLa Cells | Autophagosomes | Increase | 6-fold increase at 10-15 µM | [8] |

| H460 (NSCLC) | CD133+ cells | Decrease | 43% decrease at 5 µM, 87% at 10 µM | [4] |

Table 3: Summary of Selected Clinical Trial Data for Sulforaphane

| Condition | Dosage | Duration | Key Quantitative Outcome | Reference |

| Type 2 Diabetes | 5g and 10g/day broccoli sprout powder | 4 weeks | Significant decrease in malondialdehyde and ox-LDL | [9][10] |

| Healthy Overweight Individuals | Broccoli sprouts | - | Lowered IL-6 and CRP levels | [10] |

| Early-stage Breast Cancer | - | - | Decreased HDAC activity, reduced Ki-67 expression | [11] |

| Prostate Cancer | - | - | Altered oncogenic gene expression, no change in PSA levels | [11] |

| Healthy Individuals | 200 µmol broccoli sprout isothiocyanates | Single dose | Peak plasma isothiocyanate of 0.943–2.27 µmol/L at 1 hour | [10] |

Experimental Protocols

In Vitro Treatment of Cancer Cells with Sulforaphane

This protocol provides a general framework for treating adherent cancer cell lines with Sulforaphane to assess its effects on cell viability, proliferation, and protein expression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, penicillin-streptomycin)

-

Sulforaphane (SFN) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed cells into appropriate culture plates at a predetermined density.

-

Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

-

Sulforaphane Treatment:

-

Prepare serial dilutions of SFN from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest SFN dose.

-

Remove the old medium from the cells and replace it with the SFN-containing or vehicle control medium.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Cell Viability Assay (e.g., MTT, WST-1): Follow the manufacturer's instructions for the chosen assay to determine the IC50 value of SFN.

-

Protein Extraction for Western Blot:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and centrifuge to pellet cell debris.

-

Determine protein concentration using a BCA or Bradford assay.

-

Proceed with Western blot analysis to assess changes in target protein expression.

-

-

Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin

This protocol outlines the labeling of cell surface proteins with Sulfo-NHS-LC-Biotin for subsequent isolation and analysis. This technique is crucial for studying receptor expression and membrane protein dynamics in response to targeted therapies.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

EZ-Link™ Sulfo-NHS-LC-Biotin

-

Quenching solution (e.g., 50 mM Glycine or Tris in ice-cold PBS)

-

Cell lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[12][13][14]

-

For adherent cells, perform washes directly in the culture dish. For suspension cells, pellet by centrifugation between washes.

-

Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[13][14]

-

-

Biotinylation Reaction:

-

Immediately before use, dissolve Sulfo-NHS-LC-Biotin in water or PBS to a concentration of 10 mM.

-

Add the biotin (B1667282) solution to the cell suspension to a final concentration of ~2 mM (e.g., add 1.0 mg of Sulfo-NHS-LC-Biotin per mL of cell suspension).[13][14]

-

Incubate the reaction on a rocking platform for 30 minutes at 4°C.[12] The low temperature minimizes the internalization of the biotin reagent.

-

-

Quenching:

-

Add the quenching solution to the cell suspension and incubate for 10 minutes at 4°C to stop the reaction by consuming any unreacted biotin.[12]

-

Wash the cells three times with ice-cold PBS to remove excess biotin and quenching solution.

-

-

Cell Lysis and Protein Isolation:

-

Lyse the biotinylated cells using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated cell surface proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins for downstream analysis (e.g., SDS-PAGE and Western blotting).

-

References

- 1. Frontiers | Sulforaphane: An emergent anti-cancer stem cell agent [frontiersin.org]

- 2. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulforaphane Suppresses Polycomb Group Protein Level via a Proteasome-Dependent Mechanism in Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane Activates a lysosome-dependent transcriptional program to mitigate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sulforaphane as a potential therapeutic agent: a comprehensive analysis of clinical trials and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Surface protein biotinylation [protocols.io]

- 13. store.sangon.com [store.sangon.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An Introductory Guide to Using Sulfo-SNPB in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-SNPB, a cleavable crosslinker utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed protocols for its application.

Introduction to this compound

This compound is a heterobifunctional, disulfide-containing crosslinker that is readily soluble in aqueous solutions. The "Sulfo-" prefix indicates the presence of a sulfonate group, which imparts water solubility and allows for conjugation reactions to be performed in physiological buffers without the need for organic co-solvents. The molecule contains an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on proteins and other biomolecules. The core of the this compound linker contains a disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This property makes this compound an ideal candidate for creating ADCs that release their therapeutic payload inside target cells.

Chemical Properties and Mechanism of Action

The this compound crosslinker facilitates the covalent attachment of two molecules through a two-step reaction process. The primary reactive group is the Sulfo-NHS ester, which forms a stable amide bond with primary amines (e.g., the epsilon-amine of lysine (B10760008) residues) on a target protein, such as a monoclonal antibody. The second functional group, which is initially protected, is a thiol-reactive group that is revealed upon reduction of the disulfide bond.

Mechanism of Action:

-

Amine Reaction: The Sulfo-NHS ester of this compound reacts with primary amines on the antibody in a pH-dependent manner, typically between pH 7.2 and 8.5. This reaction results in the formation of a stable amide linkage.

-

Payload Conjugation: A payload molecule containing a thiol group is then reacted with the purified antibody-linker conjugate. A second reactive group on the this compound linker (often a maleimide (B117702) or a pyridyldithiol) will react with the payload's thiol to form a stable thioether or disulfide bond, respectively.

-

Intracellular Cleavage: Once the resulting ADC is internalized by the target cell, the disulfide bond within the this compound linker is exposed to the reducing intracellular environment, which has a high concentration of glutathione. This leads to the cleavage of the disulfide bond and the release of the therapeutic payload.

Experimental Protocols

The following protocols provide a general framework for using this compound in the preparation of an antibody-drug conjugate. Optimization may be required for specific antibodies and payloads.

3.1. Materials and Reagents

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound crosslinker

-

Thiol-containing payload molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

3.2. Step 1: Activation of Antibody with this compound

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.

-

Dissolve this compound in Reaction Buffer immediately before use to a final concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer.

3.3. Step 2: Conjugation of Payload to Activated Antibody

-

Prepare the thiol-containing payload solution in an appropriate solvent. If the payload is not readily soluble in aqueous buffer, a co-solvent such as DMSO can be used, but the final concentration of the organic solvent should be kept below 10% (v/v).

-

Add a 3- to 5-fold molar excess of the payload to the activated antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench any unreacted maleimide groups (if present on the linker) by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15 minutes.

-

Purify the resulting ADC from excess payload and other reaction components using a desalting column or size-exclusion chromatography.

3.4. Step 3: Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated to each antibody using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using Size-Exclusion Chromatography (SEC-HPLC).

-

In Vitro Cleavage: Confirm the cleavability of the linker by incubating the ADC with a reducing agent (e.g., 10 mM DTT or GSH) and analyzing the release of the payload by HPLC or MS.

Quantitative Data Summary

The following tables provide representative data for the use of a this compound-like disulfide-containing cleavable linker.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| This compound:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the desired DAR. |

| Payload:Antibody Molar Ratio | 3:1 to 10:1 | Excess payload drives the reaction to completion. |

| Reaction pH | 7.2 - 8.0 | Optimal for Sulfo-NHS ester reaction with primary amines. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize antibody degradation. |

| Reaction Time (Activation) | 30 - 60 minutes | Longer times can lead to hydrolysis of the NHS ester. |

| Reaction Time (Conjugation) | 1 - 4 hours | Can be extended to overnight at 4°C. |

Table 2: Typical Characterization Results

| Parameter | Typical Value | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis, MS |

| Monomer Purity | > 95% | SEC-HPLC |

| Aggregate Content | < 5% | SEC-HPLC |

| Payload Release (in vitro) | > 90% in 1 hr with 10 mM DTT | RP-HPLC |

Visualizations

Diagram 1: this compound Bioconjugation Workflow

Caption: Workflow for creating an ADC using this compound.

Diagram 2: Intracellular Cleavage of this compound Linker

Caption: Mechanism of payload release from a this compound-linked ADC.

An In-Depth Technical Guide to Sulforaphane (SFN) Applications in Cancer Research

As extensive research has yielded no direct information on a compound specifically named "Sulfo-SNPB" in the context of cancer research, this technical guide will focus on the extensively studied isothiocyanate, Sulforaphane (B1684495) (SFN) . It is presumed that "this compound" may be a typographical error or a lesser-known internal designation, and Sulforaphane aligns with the core requirements of the user's request for information on a cancer-related compound with well-documented signaling pathways and experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the hydrolysis of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage.[1][2][3] SFN has garnered significant attention in cancer research due to its demonstrated chemopreventive and therapeutic effects in a wide range of human cancers, including breast, prostate, colon, and lung cancer.[1][2] Its multi-targeted approach, which involves the modulation of various cellular processes like apoptosis, cell cycle arrest, and antioxidant defense, makes it a promising candidate for further investigation and development in oncology.[3][4][5]

Mechanism of Action

Sulforaphane exerts its anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously.

2.1. Induction of Phase II Detoxification Enzymes:

A primary mechanism of SFN's chemopreventive action is the induction of phase II detoxification enzymes.[1][4] SFN activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which binds to the antioxidant response element (ARE) in the promoter region of genes encoding phase II enzymes.[1][4] This leads to the increased expression of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), which are crucial for detoxifying and eliminating carcinogens.[1]

2.2. Inhibition of Cell Cycle Progression:

SFN has been shown to induce cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells.[5][6] For instance, in human colon cancer Caco-2 cells, SFN treatment leads to G1/G2 cell cycle arrest.[5] This is often accompanied by the modulation of key cell cycle regulatory proteins, including a decrease in cyclin B1 and cyclin-dependent kinase 1 (CDK1) levels.[5]

2.3. Induction of Apoptosis:

Sulforaphane can trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through both intrinsic and extrinsic pathways. SFN can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in apoptosis.

2.4. Inhibition of Angiogenesis:

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. SFN has been demonstrated to inhibit angiogenesis, thereby restricting the nutrient supply to tumors.[2]

2.5. Modulation of Signaling Pathways:

SFN influences several key signaling pathways that are often dysregulated in cancer. One of the most notable is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6] SFN has been shown to decrease the phosphorylation of Akt and the downstream kinase S6K1, leading to the inhibition of this pro-survival pathway.[6]

Signaling Pathways

The intricate interplay of signaling pathways modulated by Sulforaphane is central to its anti-cancer efficacy.

Caption: Major signaling pathways modulated by Sulforaphane in cancer cells.

Applications in Cancer Research

Sulforaphane's diverse mechanisms of action have led to its investigation in various cancer research applications.

4.1. Chemoprevention:

Due to its ability to induce detoxification enzymes and protect cells from carcinogens, SFN is a strong candidate for cancer chemoprevention.[1][3] Epidemiological studies suggest that a diet rich in cruciferous vegetables is associated with a lower risk of certain cancers.[3]

4.2. Therapeutic Agent:

SFN has shown therapeutic potential as a standalone agent and in combination with conventional chemotherapy drugs.[1] Its ability to induce apoptosis and inhibit cell proliferation makes it effective against established tumors.

4.3. Targeting Cancer Stem Cells:

Recent research has indicated that SFN can target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[8][9] SFN has been shown to inhibit the self-renewal capacity of CSCs in various cancers, including breast and pancreatic cancer.[8]

4.4. Nanoparticle-based Drug Delivery:

To enhance its bioavailability and targeted delivery, SFN has been incorporated into nanoparticle-based drug delivery systems.[7] For instance, SFN-loaded Fe3O4@gold core-shell nanoparticles have been developed to improve cancer treatment efficacy.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

5.1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effects of Sulforaphane on cancer cells.

-

Method:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of SFN (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

-

5.2. Western Blot Analysis for Protein Expression:

-

Objective: To analyze the effect of Sulforaphane on the expression of specific proteins involved in signaling pathways.

-

Method:

-

Treat cancer cells with SFN for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

5.3. Flow Cytometry for Cell Cycle Analysis:

-

Objective: To determine the effect of Sulforaphane on cell cycle distribution.

-

Method:

-

Treat cells with SFN for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Sulforaphane.

Table 1: IC50 Values of Sulforaphane in Breast Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | 24 | ~25 | [10] |

| MDA-MB-231 | 24 | ~30 | [10] |

| SKBR-3 | 24 | ~20 | [6] |

| MDA-MB-468 | 24 | ~25 | [6] |

Table 2: Effect of Sulforaphane on Protein Expression in Breast Cancer Cells

| Cell Line | SFN Concentration (µM) | Target Protein | Change in Expression | Reference |

| MDA-MB-231 | 10 | p-Thr389-S6K1 | 75% decrease | [6] |

| MCF-7 | 10 | p-Thr389-S6K1 | 75% decrease | [6] |

| MDA-MB-468 | 20 | p-Thr389-S6K1 | 80-90% decrease | [6] |

| SKBR-3 | 10, 20, 40 | p-Thr389-S6K1 | ~50% decrease | [6] |

| MCF-7 | Not specified | Bcl-2 | Decreased | [7] |

| MCF-7 | Not specified | Bcl-xL | Decreased | [7] |

| MCF-7 | Not specified | Bax | Increased | [7] |

| MCF-7 | Not specified | Bak | Increased | [7] |

Experimental Workflow Visualization

A typical workflow for investigating the anti-cancer effects of Sulforaphane is depicted below.

Caption: A generalized experimental workflow for studying Sulforaphane.

Conclusion

Sulforaphane is a promising natural compound with significant potential in cancer prevention and therapy. Its ability to modulate multiple key signaling pathways, induce apoptosis, and inhibit cell proliferation underscores its importance in cancer research. Further investigation, particularly in clinical settings and through the development of advanced drug delivery systems, is warranted to fully realize the therapeutic benefits of this potent isothiocyanate.

References

- 1. Potential mechanisms of cancer prevention and treatment by sulforaphane, a natural small molecule compound of plant-derived - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multi-targeted prevention of cancer by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual roles of sulforaphane in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D, L-Sulforaphane Loaded Fe3O4@ Gold Core Shell Nanoparticles: A Potential Sulforaphane Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane suppresses the growth of triple-negative breast cancer stem-like cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Core Principle of Disulfide Cleavage for Sulfo-SNPB Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principle governing the cleavage of Sulfo-SNPB (Sulfo-N-succinimidyl(4-iodoacetyl)aminobenzoate) and related disulfide-containing linkers, which are pivotal components in the design of modern Antibody-Drug Conjugates (ADCs). A comprehensive understanding of their mechanism of action is critical for the rational design of effective and safe targeted cancer therapies.

Introduction to Disulfide Linkers in ADCs

Disulfide linkers are a class of chemically cleavable linkers that connect a cytotoxic payload to a monoclonal antibody. Their design leverages the significant difference in the redox potential between the extracellular environment and the intracellular milieu of tumor cells. An ideal linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient and rapid cleavage upon internalization into the target cancer cell. Disulfide linkers, such as this compound and SPDB, have been widely employed in ADC research due to their ability to meet these contradictory requirements.[1][2]

The core of their functionality lies in the disulfide bond (-S-S-), which is susceptible to reduction by thiol-containing molecules. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream. This differential provides a selective trigger for payload release within the target cell.[1][][4]

The Principle of Disulfide Cleavage: Thiol-Disulfide Exchange

The cleavage of the disulfide bond in this compound linkers is primarily mediated by a chemical reaction known as thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond.

The intracellular concentration of glutathione, a tripeptide with a free thiol group, is approximately 1-10 mM, whereas its concentration in the blood plasma is in the micromolar range (around 2-20 µM). This steep concentration gradient is the key driver for the selective cleavage of disulfide linkers within the cell.

The reaction proceeds as follows:

-

A glutathione molecule (GSH) in the cytoplasm deprotonates to form the more reactive thiolate anion (GS⁻).

-

The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the linker.

-

This leads to the formation of a transient mixed disulfide intermediate.

-

The original disulfide bond is cleaved, releasing the payload attached to a thiol group, and a new mixed disulfide is formed between the linker and glutathione.

-

This mixed disulfide can be further reduced by another molecule of glutathione, regenerating the linker's thiol and producing oxidized glutathione (GSSG).

The net result is the release of the active cytotoxic drug inside the cancer cell, where it can then exert its therapeutic effect.

References

A Technical Guide to Sulfo-SNPB for Novice ADC Researchers

This guide provides an in-depth overview of Sulfo-SNPB (Sulfo-Succinimidyl 4-(5-nitro-2-pyridyldithio)butyrate), a heterobifunctional crosslinker used in the development of Antibody-Drug Conjugates (ADCs). It is designed for researchers, scientists, and drug development professionals new to the field, offering detailed protocols, data interpretation, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a cleavable linker that serves as a critical bridge in an ADC, covalently connecting a monoclonal antibody (mAb) to a cytotoxic payload.[1][2][3] Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitropyridyldithio group. The addition of a sulfonate group (-SO₃) to the NHS ring significantly increases the reagent's water solubility, allowing for conjugation reactions to be performed in aqueous buffers with little to no organic co-solvent.

The core function of the this compound linker is to ensure the ADC remains stable in systemic circulation, preventing premature release of the toxic payload, and then to be efficiently cleaved to release the drug upon internalization into target cancer cells.[]

Mechanism of Action

The functionality of this compound is based on its two distinct reactive moieties:

-

Amine-Reactive NHS Ester : This group reacts with primary amine groups, such as the side chain of lysine (B10760008) residues found abundantly on the surface of antibodies. This reaction forms a stable amide bond, covalently attaching the linker to the antibody.

-

Thiol-Reactive Pyridyldithio Group : This group reacts with sulfhydryl (thiol, -SH) groups present on a modified cytotoxic payload. The reaction proceeds via a disulfide exchange, creating a new disulfide bond between the linker and the drug, and releasing a chromogenic pyridine-2-thione byproduct.

The resulting disulfide bond is the "cleavable" component of the linker. It is relatively stable in the bloodstream but is susceptible to cleavage in the highly reductive environment of the cell's cytoplasm, which has a much higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[] This differential in reducing potential provides a mechanism for targeted drug release.[]

Advantages and Disadvantages of this compound Linkers

The choice of a linker is critical to the efficacy and safety of an ADC. Disulfide-based linkers like this compound have a distinct set of characteristics.

| Advantages | Disadvantages |

| Conditional Cleavage : The linker is designed to be cleaved in the reductive environment of tumor cells, which have high glutathione levels.[] | Heterogeneity : Conjugation to surface lysines can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[5][6] |

| Enhanced Solubility : The "Sulfo" group improves water solubility, simplifying the conjugation process in aqueous solutions.[7] | Potential Instability : Disulfide bonds can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[][9] |

| Bystander Effect : Once released, a membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[5] | Limited Payload Scope : Primarily used for payloads modified to contain a free thiol group. |

| Well-Established Chemistry : The reactions involving NHS esters and pyridyldithio groups are well-documented and reliable for bioconjugation. | Potential for Aggregation : High DAR values or conjugation at certain sites can sometimes lead to ADC aggregation.[5] |

Mandatory Visualizations

Logical Workflow for ADC Synthesis using this compound

Caption: A logical workflow diagram illustrating the three main phases of creating an ADC using this compound linker chemistry.

Signaling Pathway for ADC Action and Payload Release

Caption: The mechanism of action for a this compound-based ADC, from binding to payload release and cell death.

Experimental Protocols

This section provides a generalized, multi-phase protocol for the synthesis and characterization of an ADC using a this compound linker. Novice researchers should optimize these conditions for their specific antibody and payload.

Phase 1: Conjugation of this compound to the Antibody

Objective: To attach the this compound linker to lysine residues on the antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), at a concentration of 5-10 mg/mL.

-

This compound linker.

-

Conjugation Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

Methodology:

-

Buffer Exchange: The antibody must be in an amine-free buffer to prevent reaction with the buffer itself. Exchange the mAb into the Conjugation Buffer using a desalting column according to the manufacturer's instructions.

-

Prepare this compound Stock: Immediately before use, dissolve this compound in DMSO to a concentration of 10-20 mM.

-

Calculate Molar Ratio: Determine the desired molar excess of linker to antibody. A common starting point is a 5- to 10-fold molar excess.

-

Conjugation Reaction: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, with gentle mixing.

-

Purification: Remove excess, unreacted this compound linker by passing the reaction mixture through a desalting column, exchanging it back into the Conjugation Buffer (or a buffer suitable for the next step). The product is the mAb-SNPB intermediate.

Phase 2: Conjugation of Thiolated Payload to mAb-SNPB

Objective: To attach the thiol-containing cytotoxic payload to the linker-modified antibody.

Materials:

-

mAb-SNPB intermediate from Phase 1.

-

Thiolated cytotoxic payload.

-

Conjugation Buffer (as above, may require degassing).

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) if payload disulfide needs reduction.

Methodology:

-

Prepare Payload: Dissolve the thiolated payload in DMSO. If the payload is a dimer held by a disulfide bond, it may need to be pre-treated with a reducing agent like TCEP.

-

Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the payload (relative to the amount of linker added in Phase 1) to the mAb-SNPB solution.

-

Incubation: Let the reaction proceed for 3-4 hours at room temperature or overnight at 4°C, protected from light. The progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Quenching (Optional): The reaction can be stopped by adding a thiol-containing molecule like N-acetylcysteine to react with any remaining pyridyldithio groups.

Phase 3: ADC Purification and Characterization

Objective: To purify the final ADC and determine key quality attributes.

Materials:

-

Crude ADC mixture from Phase 2.

-

Purification system (e.g., FPLC or HPLC).

-

Size Exclusion Chromatography (SEC) column.

-

Hydrophobic Interaction Chromatography (HIC) column.

-

UV/Vis Spectrophotometer.

Methodology:

-

Purification: Purify the ADC from unreacted payload and other small molecules using SEC. The ADC will elute in the high molecular weight fractions.

-

Characterization - Drug-to-Antibody Ratio (DAR):

-

Measure the absorbance of the purified ADC at 280 nm (for protein) and at the payload's characteristic wavelength.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

-

DAR = [Payload Concentration] / [Antibody Concentration].

-

-

Characterization - Purity and Aggregation:

-

Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates. A high monomer percentage (>95%) is desirable.

-

-

Characterization - Heterogeneity:

-

Use HIC to separate ADC species with different DAR values (DAR0, DAR2, DAR4, etc.). This provides a profile of the heterogeneity of the final product.

-

Quantitative Data Summary

The following tables provide examples of the type of data generated during ADC development.

Table 2: Example Parameters for this compound Conjugation

| Linker:Antibody Molar Ratio | Reaction Time (hr) | Temperature (°C) | Average DAR Achieved |

| 5:1 | 2 | 25 | 3.1 |

| 8:1 | 2 | 25 | 4.5 |

| 12:1 | 2 | 25 | 6.2 |

| 8:1 | 4 | 4 | 3.8 |

Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on the specific mAb and reaction conditions.

Table 3: Example Characterization Data for a Purified ADC

| Parameter | Result | Method Used |

| Average DAR | 4.1 | UV/Vis Spectroscopy |

| Purity (Monomer %) | 97.5% | SEC-HPLC |

| Aggregates (%) | 2.1% | SEC-HPLC |

| Endotoxin Level | < 0.1 EU/mg | LAL Assay |

| In Vitro Cytotoxicity (IC₅₀) | 1.5 nM (on antigen-positive cell line) | Cell Viability Assay |

| In Vitro Cytotoxicity (IC₅₀) | > 1000 nM (on antigen-negative cell line) | Cell Viability Assay |

Note: This data represents a desirable outcome for a typical ADC, demonstrating good conjugation, high purity, and target-specific cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ADC Linker | 1193111-37-3 | Invivochem [invivochem.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pros And Cons Of The ADC Drug Class | Pharmaxo [bathasu.com]

- 7. Sulfo DBCO-TFP Ester, 2268816-76-6 | BroadPharm [broadpharm.com]

- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Strategic Advantage of Sulfonation: An In-depth Technical Guide to the SNPB Linker Core in Drug Development

For Researchers, Scientists, and Drug Development Professionals